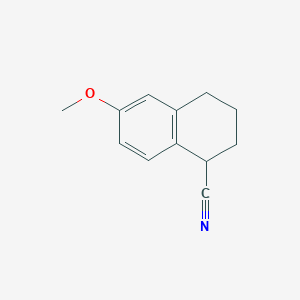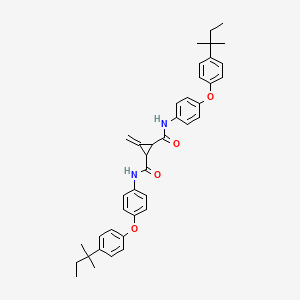
3-methylene-N1,N2-bis(4-(4-(tert-pentyl)phenoxy)phenyl)cyclopropane-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyclopropane ring at its core. Attached to this ring are two carboxamide groups, each linked to a phenyl ring. Each phenyl ring is further linked to a phenoxy group, which is in turn linked to a tert-pentyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. These would include characteristics like its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthesis and Characterization of Advanced Polymeric Materials
Research has focused on the synthesis of polyamic acids and the subsequent preparation of polyimide (PI) films through various heat treatment processes. These studies emphasize the correlation between the monomer structure and the resulting PI films' properties, including thermal and mechanical properties, optical transparency, and solubility. The introduction of specific functional groups, such as ether bonds, fluorine substituents, and sulfone groups, into the diamine monomers used in the synthesis has been shown to significantly influence these properties (Hara Jeon et al., 2022).
Enhancement of Polymer Solubility and Film Formation
The development of new polyamides with flexible main-chain ether linkages and ortho-phenylene units has been explored. These polyamides, synthesized from specific diamine and dicarboxylic acid precursors, demonstrate noncrystalline structures, high solubility in various solvents, and the ability to form transparent, flexible, and tough films. The inherent viscosities and thermal stability of these polyamides suggest their potential for various applications, highlighting the importance of molecular design in achieving desired material properties (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Catalytic and Bioremediation Applications
Certain complexes derived from similar structural motifs have been studied for their catalytic activities, including the polymerization of ethylene to produce polyethylene with varying molecular weights and efficiencies. The influence of substituents on the catalytic activity and the molecular weight of the resulting polyethylene underscores the potential of these complexes in tailoring polymerization processes to achieve specific polymer properties (H. Terao et al., 2006).
Additionally, enzymes hosted in reverse micelles have been investigated for the bioremediation of environmental pollutants, such as Bisphenol A (BPA). This approach enhances the solubility and stability of enzymes in organic media, offering a novel strategy for the degradation of hydrophobic phenolic compounds in non-aqueous environments (Urvish Chhaya & A. Gupte, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-N,2-N-bis[4-[4-(2-methylbutan-2-yl)phenoxy]phenyl]-3-methylidenecyclopropane-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N2O4/c1-8-39(4,5)27-10-18-31(19-11-27)45-33-22-14-29(15-23-33)41-37(43)35-26(3)36(35)38(44)42-30-16-24-34(25-17-30)46-32-20-12-28(13-21-32)40(6,7)9-2/h10-25,35-36H,3,8-9H2,1-2,4-7H3,(H,41,43)(H,42,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINRXHSTPVXJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3C(C3=C)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)C(C)(C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methylene-N1,N2-bis(4-(4-(tert-pentyl)phenoxy)phenyl)cyclopropane-1,2-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-7-[(naphthalen-1-yl)methyl]-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2987683.png)

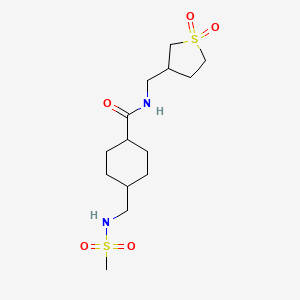
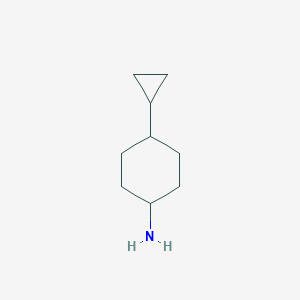

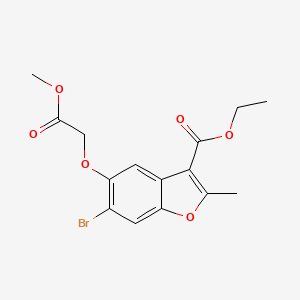
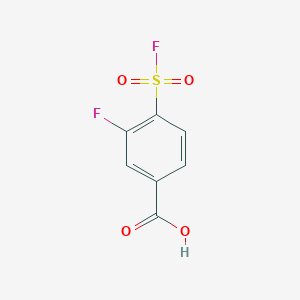
![2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2987698.png)
![3-{[4-(3-methoxyphenyl)piperazino]carbonyl}-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2987700.png)
![3-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2987701.png)

![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2987703.png)
